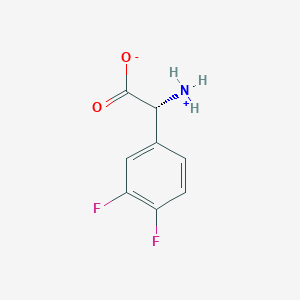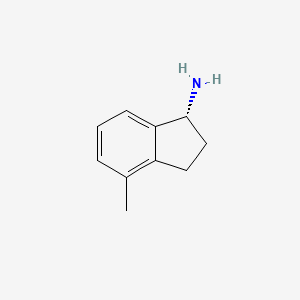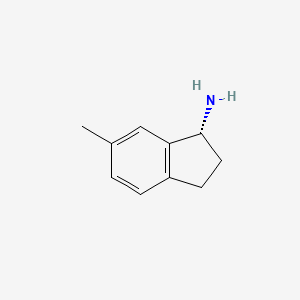
(R)-6-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Methyl-indan-1-ylamine is an organic compound belonging to the class of amines It features a chiral center, making it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Methyl-indan-1-ylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methylindanone.
Reduction: The ketone group in 6-methylindanone is reduced to form 6-methylindan-1-ol.
Amination: The hydroxyl group in 6-methylindan-1-ol is then converted to an amine group through a series of reactions, including protection, activation, and nucleophilic substitution.
Industrial Production Methods: Industrial production of ®-6-Methyl-indan-1-ylamine may involve catalytic hydrogenation and chiral resolution techniques to ensure the desired enantiomer is obtained in high purity.
Types of Reactions:
Oxidation: ®-6-Methyl-indan-1-ylamine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted indan derivatives.
Chemistry:
Catalysis: ®-6-Methyl-indan-1-ylamine can be used as a ligand in asymmetric catalysis.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the study of monoamine oxidase.
Medicine:
Pharmaceuticals: It is investigated for its potential use in the development of drugs targeting neurological disorders.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which ®-6-Methyl-indan-1-ylamine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of monoamine oxidase, preventing the breakdown of neurotransmitters and thereby modulating neurological activity.
Comparación Con Compuestos Similares
6-Methyl-indan-1-ylamine: The non-chiral version of the compound.
6-Methyl-indan-1-ol: The alcohol precursor in the synthesis of ®-6-Methyl-indan-1-ylamine.
Indan-1-ylamine: A structurally similar compound lacking the methyl group.
Uniqueness: ®-6-Methyl-indan-1-ylamine is unique due to its chiral nature, which imparts specific stereochemical properties that can be crucial in asymmetric synthesis and chiral recognition processes.
Propiedades
IUPAC Name |
(1R)-6-methyl-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5,11H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQGLSSKBZCURE-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CC[C@H]2N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
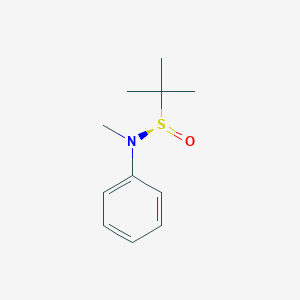
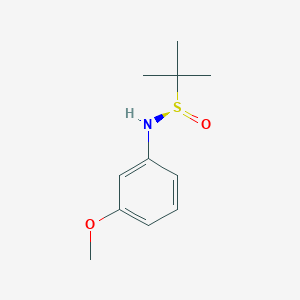
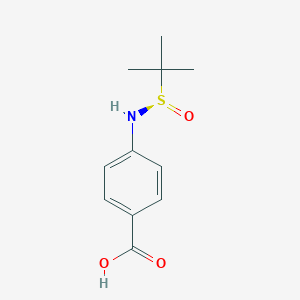
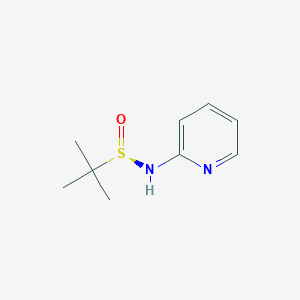
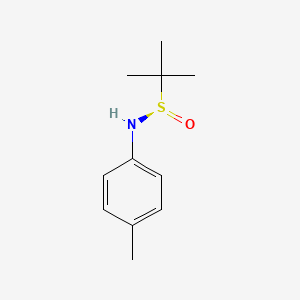
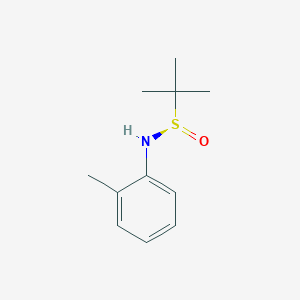
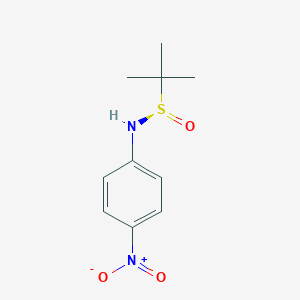
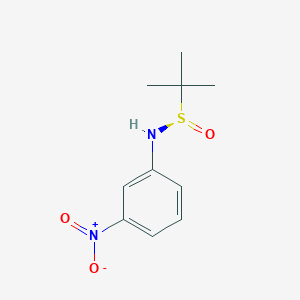
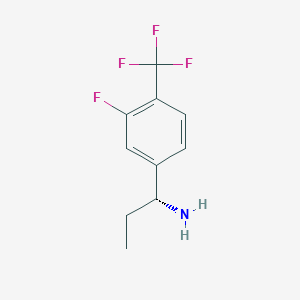
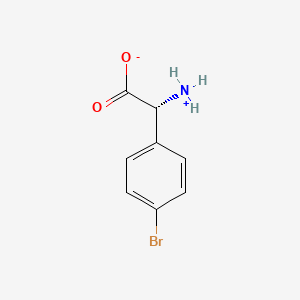
![(2R)-2-azaniumyl-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B8048330.png)
